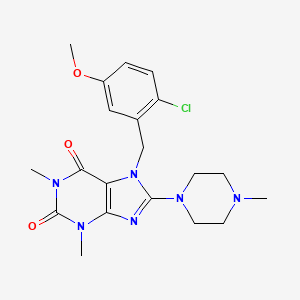
N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Übersicht
Beschreibung
N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as ANPP, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. ANPP is an intermediate compound in the synthesis of fentanyl, a potent synthetic opioid used for pain management. However, ANPP has also been investigated for its potential use in medicinal chemistry and drug discovery due to its unique properties.
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is not fully understood. However, it is known to act on a variety of targets, including opioid receptors, voltage-gated calcium channels, and monoamine oxidase enzymes. N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have both agonist and antagonist activity at opioid receptors, which are involved in pain management and addiction. N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and antinociceptive effects in animal models, indicating its potential use in pain management. N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been shown to have antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression. Additionally, N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have antitumor activity in cell culture and animal models, indicating its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several advantages as a research tool. It is a highly reactive and versatile intermediate that can be used to synthesize a variety of compounds. N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been shown to have activity against a variety of targets, making it a useful lead compound for drug discovery. However, N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several limitations. It is a controlled substance and requires specialized knowledge and equipment for its synthesis. Additionally, N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have toxic effects in animal models, indicating the need for caution in its use.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide. One area of interest is the development of new drugs for the treatment of cancer, neurological disorders, and infectious diseases based on the structure of N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide. Another area of interest is the investigation of the mechanism of action of N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and its potential use in pain management and addiction treatment. Additionally, the synthesis of N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and its derivatives may be optimized to improve yield and reduce toxicity.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been investigated for its potential use in medicinal chemistry and drug discovery. It has been shown to have activity against a variety of targets, including enzymes and receptors. N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been investigated as a potential lead compound for the development of new drugs for the treatment of cancer, neurological disorders, and infectious diseases.
Eigenschaften
IUPAC Name |
4-(4-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12(2)13-5-7-14(8-6-13)18-16(21)4-3-9-19-11-15(10-17-19)20(22)23/h5-8,10-12H,3-4,9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUSKYWQRPHYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B3500443.png)
![6-methyl-2-(2-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3500450.png)

![8-chloro-N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500467.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500471.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500475.png)

![methyl N-{[7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B3500496.png)

![4-[({[4-(2-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B3500514.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3500521.png)
![7-(difluoromethyl)-5-phenyl-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3500527.png)

![3-({4-phenyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B3500534.png)